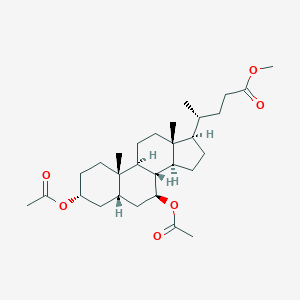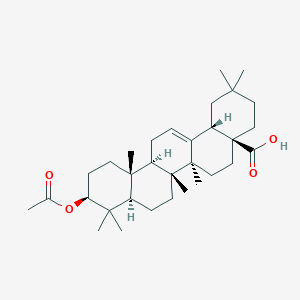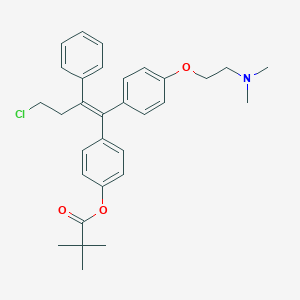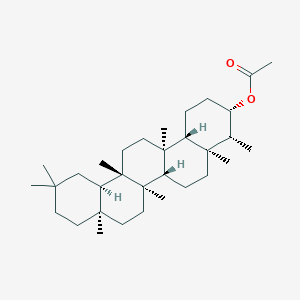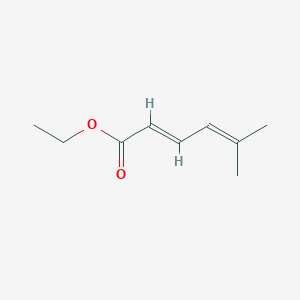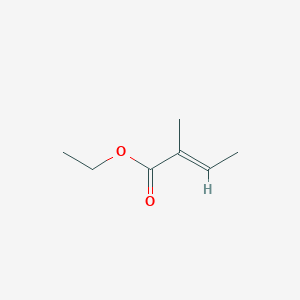
4-(Chloromethyl)-2-methylpyridine
Overview
Description
4-(Chloromethyl)-2-methylpyridine is an organic compound belonging to the class of pyridines. It is characterized by a pyridine ring substituted with a chloromethyl group at the fourth position and a methyl group at the second position. This compound is of significant interest due to its versatile reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including enzymes and receptors
Mode of Action
Chloromethyl groups in other compounds have been shown to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes. More research is required to elucidate the specific interactions of 4-(Chloromethyl)-2-methylpyridine with its targets.
Biochemical Pathways
Compounds with chloromethyl groups have been shown to interfere with various biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Chloromethyl compounds are generally lipophilic, suggesting they may be well-absorbed and distributed throughout the body . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Chloromethyl compounds have been shown to cause various cellular effects, such as inducing cell cycle arrest and apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)-2-methylpyridine can be synthesized through several methods. One common approach involves the chloromethylation of 2-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. The product is then purified using techniques like distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form 4-(chloromethyl)-2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chloromethyl group can yield 4-(methyl)-2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted pyridines (e.g., 4-(azidomethyl)-2-methylpyridine)
- Pyridinecarboxylic acids
- Reduced pyridine derivatives
Scientific Research Applications
4-(Chloromethyl)-2-methylpyridine finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
2-Chloromethylpyridine: Lacks the methyl group at the second position, resulting in different reactivity and applications.
4-Methyl-2-chloropyridine: The positions of the methyl and chloromethyl groups are interchanged, affecting its chemical behavior.
4-(Bromomethyl)-2-methylpyridine: Similar structure but with a bromomethyl group, leading to different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-2-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance.
Properties
IUPAC Name |
4-(chloromethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLZDABUCJCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the reactivity of 4-(chloromethyl)-2-methylpyridine with ammonia and primary amines based on the provided research?
A1: The research papers [, ] investigate the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, which contain the this compound moiety. While specific data for the unsubstituted this compound isn't provided, it's reasonable to infer that the chloromethyl group in this core structure would also exhibit reactivity towards nucleophiles like ammonia and primary amines. This reaction likely proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. Further studies would be needed to confirm the reaction conditions and characterize the products for the unsubstituted this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

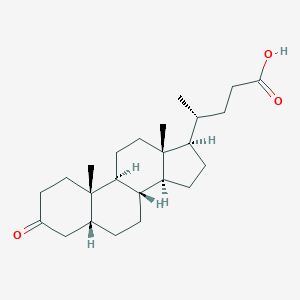
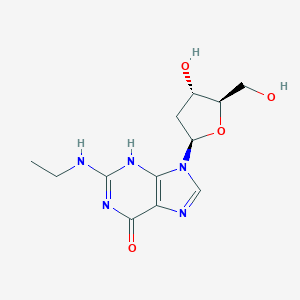
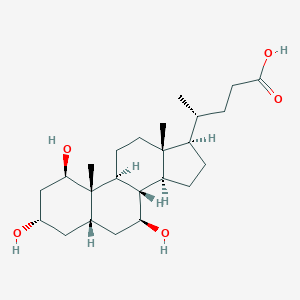
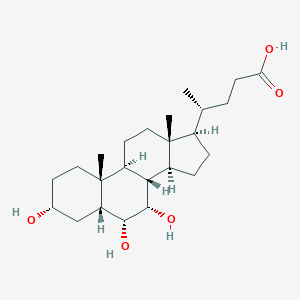
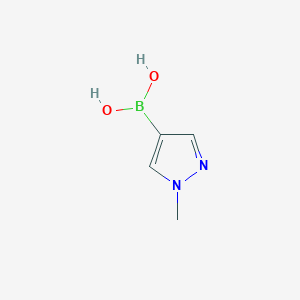
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
